Superior Leaving Group Potential: 1-(3-Bromopropyl)-2-methoxybenzene vs. its Chloro Analog
In SN2 nucleophilic substitution reactions, the C-Br bond in 1-(3-bromopropyl)-2-methoxybenzene is significantly more reactive than the C-Cl bond in its chloro analog (1-(3-chloropropyl)-2-methoxybenzene, CAS 72734-85-1) . This is a well-established class-level inference based on bond dissociation energies and leaving group abilities (Br⁻ is a much better leaving group than Cl⁻) . While no direct head-to-head kinetic study was found for this specific pair, the general principle applies: bromine's bond dissociation energy (BDE) for a C-Br bond is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for a C-Cl bond, leading to faster reaction rates and potentially higher yields under milder conditions for the bromo analog [1].
| Evidence Dimension | Relative Reactivity in SN2 Reactions (Leaving Group Ability) |
|---|---|
| Target Compound Data | C-Br bond dissociation energy: ~285 kJ/mol; pKa of conjugate acid (HBr): -9 |
| Comparator Or Baseline | 1-(3-chloropropyl)-2-methoxybenzene (CAS 72734-85-1). C-Cl bond dissociation energy: ~327 kJ/mol; pKa of conjugate acid (HCl): -7 |
| Quantified Difference | C-Br bond is ~42 kJ/mol weaker; Bromine is a significantly better leaving group by several orders of magnitude in SN2 reactions. |
| Conditions | Standard SN2 reaction conditions in polar aprotic solvent. |
Why This Matters
For procurement, selecting the bromo analog over the chloro analog can lead to faster reaction kinetics, potentially reducing process time and enabling reactions under milder conditions, which can be critical for sensitive substrates.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
